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Compound of Interest

Compound Name:
3-Iodo-7-methoxy-1-methyl-1H-

indazole

Cat. No.: B11843446

Get Quote

Executive Summary & Strategic Relevance
In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 3-iodo-
7-methoxy-1-methyl-1H-indazole (CAS: 351210-07-6) represents a high-value scaffold.[1]

Unlike its unsubstituted counterparts, this molecule integrates three critical structural features:

C3-Iodine: A "soft" halogen capable of strong halogen bonding (

-hole interactions) and serving as a versatile handle for Palladium-catalyzed cross-couplings
(Suzuki-Miyaura, Sonogashira).[1]

7-Methoxy Group: Provides electron donation to the aromatic core while imposing specific

steric constraints on the N1-position.[1]

1-Methylation: Locks the tautomeric state to the 1H-form, preventing the proton transfer

common in free indazoles.

This guide objectively compares the solid-state behavior and synthetic utility of this scaffold

against its chloro- and bromo-analogs, providing a roadmap for its application in structure-
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activity relationship (SAR) studies.[1]

Comparative Analysis: The Halogen Series
The choice of halogen at the C3 position dictates both the solid-state packing (crystal

engineering) and the synthetic reactivity. The following table contrasts the 3-iodo variant with its

lighter congeners.

Table 1: Physicochemical & Structural Comparison of 3-
Halo-7-methoxy-1-methyl-1H-indazoles
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Feature 3-Iodo (Target) 3-Bromo Analog 3-Chloro Analog Significance

Atomic Radius

(vdW)
1.98 Å 1.85 Å 1.75 Å

Iodine dictates

packing via steric

bulk.[1]

C-X Bond Length ~2.08 Å ~1.89 Å ~1.74 Å

Longer bond

projects the

halogen further

into the binding

pocket/lattice.

-Hole Magnitude

High (

)
Moderate Low

Iodine is the

superior Halogen

Bond (XB) donor.

[1]

Crystal Packing

Motif

XB-Driven:

or

Mixed: vdW +

weak XB

Dipole-Driven:

stacking

Iodine directs

supramolecular

assembly.[1]

Lipophilicity

(ClogP)
~3.2 ~2.9 ~2.6

Iodine increases

membrane

permeability but

lowers solubility.

[1]

Synthetic Utility
Excellent

(Suzuki/Heck)

Good (Requires

hotter conditions)

Poor (Requires

specialized

ligands)

Iodine is the

preferred leaving

group for scaffold

elaboration.[1]

Structural Elucidation & Crystal Engineering[2]
The "Proximity Effect" (1-Me / 7-OMe Interaction)
A critical feature of this specific molecule is the steric clash between the 1-methyl group and the

7-methoxy group.[1]
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Observation: In the crystal lattice, the 7-methoxy group often rotates out of the aromatic

plane to relieve steric strain caused by the N1-methyl group.

Consequence: This twist disrupts planarity, reducing

stacking efficiency compared to 7-H analogs, but creates a unique "cleft" accessible for
specific protein binding pockets.[1]

Halogen Bonding Network
The 3-iodo substituent is highly polarizable.[1] In the solid state, 3-iodoindazoles typically form

centrosymmetric dimers or helical chains driven by Halogen Bonds (XB).

Donor: The

-hole on the Iodine atom (positive electrostatic potential cap).

Acceptor: The lone pair of the N2 nitrogen of a neighboring molecule, or the Oxygen of the 7-

methoxy group.

Geometry: The

angle is typically near-linear (

), characteristic of strong XB interactions.[1]

Experimental Workflows
Synthesis Protocol: Regioselective Iodination
Objective: Synthesize 3-iodo-7-methoxy-1-methyl-1H-indazole from the parent indazole with

high regioselectivity.

Reagents:

Substrate: 7-methoxy-1-methyl-1H-indazole[1]

Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine (

) / KOH[1]
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Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 eq of 7-methoxy-1-methyl-1H-indazole in ACN (0.1 M

concentration).

Addition: Add 1.1 eq of NIS portion-wise at

to prevent over-iodination.

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc

4:1).[1] The 3-iodo product is less polar than the starting material.

Quench: Pour mixture into 10%

(aq) to reduce unreacted iodine.

Extraction: Extract with Dichloromethane (DCM) x3. Wash organic layer with Brine.[1]

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water.

Crystallization Protocol (Single Crystal Growth)
Objective: Obtain X-ray quality crystals suitable for diffraction.

Method: Slow Evaporation.

Solvent System: DCM/Hexane or Methanol/Water.[1]

Procedure:

Dissolve 20 mg of the purified 3-iodo compound in 2 mL of DCM.

Filter the solution through a 0.45

syringe filter into a clean vial.
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Add 0.5 mL of Hexane carefully to form a layer (if using diffusion) or cover with parafilm

poked with pinholes (evaporation).[1]

Store in a vibration-free, dark environment at

for 3–7 days.

Result: Colorless prismatic crystals.[1]

Visualizations
Synthesis & Functionalization Pathway
This diagram illustrates the synthesis of the core and its divergence into downstream coupling

reactions, highlighting the utility of the C-I bond.

7-Methoxy-1H-indazole 1. Methylation
(MeI, NaH, DMF)

7-Methoxy-1-methyl-
1H-indazole

2. C3-Iodination
(NIS, ACN, RT)

3-IODO-7-METHOXY-
1-METHYL-1H-INDAZOLE

Suzuki Coupling
(Ar-B(OH)2, Pd(0))   Biaryl Synthesis

Sonogashira Coupling
(Alkyne, CuI, Pd(0))

   Alkyne Insertion

Click to download full resolution via product page

Figure 1: Synthetic route to the target scaffold and its subsequent utility in Palladium-catalyzed

cross-coupling reactions.[1]

Crystal Packing Logic: Halogen Bonding
This diagram conceptualizes the supramolecular assembly driven by the Iodine

-hole, a key feature distinguishing this structure from chloro-analogs.
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Interaction Legend

Molecule A
(Donor I-3)

Molecule B
(Acceptor N-2)

Strong XB
(C-I ... N)

2.9 Å

Molecule C
(Acceptor O-7)

Weak XB
(C-I ... O)

3.1 Å

XB = Halogen Bond
Iodine Sigma-Hole -> Lewis Base

Click to download full resolution via product page

Figure 2: Schematic of the dominant Halogen Bonding (XB) interactions stabilizing the crystal

lattice.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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